![molecular formula C5H12ClNO B189250 [(E)-4-hydroxy-3-methylbut-2-enyl]azanium;chloride CAS No. 128121-04-0](/img/structure/B189250.png)

[(E)-4-hydroxy-3-methylbut-2-enyl]azanium;chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

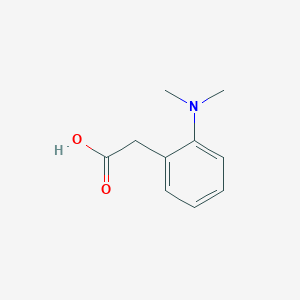

Description

[(E)-4-hydroxy-3-methylbut-2-enyl]azanium;chloride, commonly known as Coenzyme Q10, is a naturally occurring molecule found in the human body. It is essential for the production of energy in cells and has been the subject of extensive scientific research due to its potential therapeutic benefits.

Mechanism Of Action

Coenzyme Q10 plays a crucial role in the production of energy in cells. It is a component of the electron transport chain, which is responsible for generating ATP, the energy currency of cells. Coenzyme Q10 also acts as an antioxidant, protecting cells from damage caused by free radicals.

Biochemical And Physiological Effects

Coenzyme Q10 has been shown to have a wide range of biochemical and physiological effects. It can improve cardiovascular health by reducing blood pressure, improving endothelial function, and reducing the risk of heart failure. It can also reduce inflammation, which is a factor in many chronic diseases. Coenzyme Q10 has also been shown to enhance exercise performance by improving energy production in cells.

Advantages And Limitations For Lab Experiments

Coenzyme Q10 has several advantages for lab experiments. It is readily available and can be synthesized in the laboratory using various methods. It is also relatively stable and can be stored for long periods. However, Coenzyme Q10 has some limitations for lab experiments. It is a complex molecule, and its synthesis can be challenging. It is also expensive, which can limit its use in large-scale experiments.

Future Directions

Coenzyme Q10 has several potential future directions for research. It is being investigated for its potential to treat neurodegenerative diseases such as Parkinson's and Alzheimer's. It is also being studied for its potential to improve mitochondrial function, which is a factor in many age-related diseases. Coenzyme Q10 is also being investigated for its potential to enhance exercise performance in athletes and improve recovery in patients with chronic fatigue syndrome.

Conclusion:

Coenzyme Q10 is a naturally occurring molecule that plays a crucial role in the production of energy in cells. It has been the subject of extensive scientific research due to its potential therapeutic benefits. Coenzyme Q10 has several advantages for lab experiments, but it also has some limitations. The molecule has several potential future directions for research, including its potential to treat neurodegenerative diseases, improve mitochondrial function, and enhance exercise performance.

Synthesis Methods

Coenzyme Q10 is synthesized in the human body, but it can also be obtained from dietary sources such as meat and fish. It can also be synthesized in the laboratory using various methods, including the fermentation of yeast or bacteria. The most common method involves the extraction of Coenzyme Q10 from tobacco leaves, which are rich in the molecule.

Scientific Research Applications

Coenzyme Q10 has been the subject of extensive scientific research due to its potential therapeutic benefits. It has been studied for its antioxidant properties, which can protect cells from damage caused by free radicals. It has also been investigated for its potential to improve cardiovascular health, reduce inflammation, and enhance exercise performance.

properties

CAS RN |

128121-04-0 |

|---|---|

Product Name |

[(E)-4-hydroxy-3-methylbut-2-enyl]azanium;chloride |

Molecular Formula |

C5H12ClNO |

Molecular Weight |

137.61 g/mol |

IUPAC Name |

[(E)-4-hydroxy-3-methylbut-2-enyl]azanium;chloride |

InChI |

InChI=1S/C5H11NO.ClH/c1-5(4-7)2-3-6;/h2,7H,3-4,6H2,1H3;1H/b5-2+; |

InChI Key |

WAPFRSYUXWEBQV-DPZBITMOSA-N |

Isomeric SMILES |

C/C(=C\C[NH3+])/CO.[Cl-] |

SMILES |

CC(=CC[NH3+])CO.[Cl-] |

Canonical SMILES |

CC(=CC[NH3+])CO.[Cl-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(4-Bromophenyl)phenyl] benzenesulfonate](/img/structure/B189172.png)

![4,7-Dibromotricyclo[5.2.1.0^{2,6}]deca-4,8-diene-3,10-dione](/img/structure/B189175.png)

![Pentacyclo[6.6.6.02,7.09,14.015,20]icosa-4,9,11,13,15,17,19-heptaene-3,6-dione](/img/structure/B189178.png)

![2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B189179.png)

![2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol](/img/structure/B189183.png)

![2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B189188.png)

![4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B189189.png)